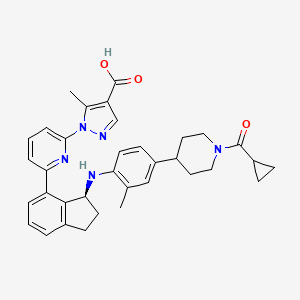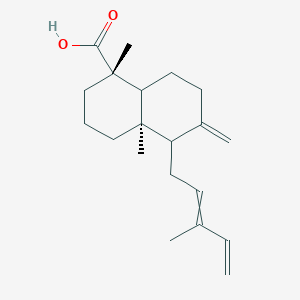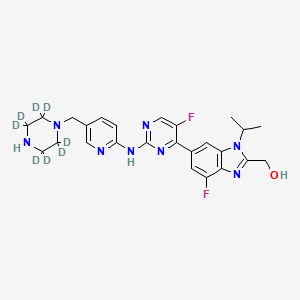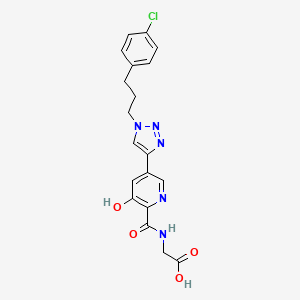
Prolyl Hydroxylase inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prolyl Hydroxylase Inhibitor 1 is a compound that inhibits the activity of prolyl hydroxylase enzymes. These enzymes play a crucial role in the regulation of hypoxia-inducible factors, which are transcription factors that respond to changes in oxygen levels in the cellular environment. By inhibiting prolyl hydroxylase, this compound stabilizes hypoxia-inducible factors, leading to the activation of various genes involved in processes such as erythropoiesis, angiogenesis, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prolyl Hydroxylase Inhibitor 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Detailed synthetic procedures can be found in specialized chemical literature .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Prolyl Hydroxylase Inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated compounds .
Scientific Research Applications
Prolyl Hydroxylase Inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of prolyl hydroxylase enzymes and their role in oxygen sensing.
Biology: Employed in research on cellular responses to hypoxia and the regulation of hypoxia-inducible factors.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as anemia, ischemic diseases, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting hypoxia-inducible pathways
Mechanism of Action
Prolyl Hydroxylase Inhibitor 1 exerts its effects by inhibiting the activity of prolyl hydroxylase enzymes. These enzymes hydroxylate specific proline residues on hypoxia-inducible factors, marking them for degradation under normoxic conditions. By inhibiting this hydroxylation, this compound stabilizes hypoxia-inducible factors, allowing them to accumulate and activate the transcription of target genes involved in adaptive responses to hypoxia .
Comparison with Similar Compounds
- Roxadustat
- Vadadustat
- Daprodustat
- Molidustat
Comparison: Prolyl Hydroxylase Inhibitor 1 shares similarities with other prolyl hydroxylase inhibitors in terms of its mechanism of action and therapeutic potential. it may differ in terms of potency, selectivity, and pharmacokinetic properties. For example, some inhibitors may have a higher affinity for specific prolyl hydroxylase isoforms or exhibit different metabolic profiles .
Uniqueness: The uniqueness of this compound lies in its specific binding mode and the extent of its effects on hypoxia-inducible factor stabilization. These properties make it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H18ClN5O4 |
|---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
2-[[5-[1-[3-(4-chlorophenyl)propyl]triazol-4-yl]-3-hydroxypyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H18ClN5O4/c20-14-5-3-12(4-6-14)2-1-7-25-11-15(23-24-25)13-8-16(26)18(21-9-13)19(29)22-10-17(27)28/h3-6,8-9,11,26H,1-2,7,10H2,(H,22,29)(H,27,28) |
InChI Key |
RODNKCMKPZCZKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCN2C=C(N=N2)C3=CC(=C(N=C3)C(=O)NCC(=O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


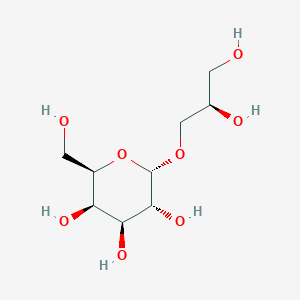
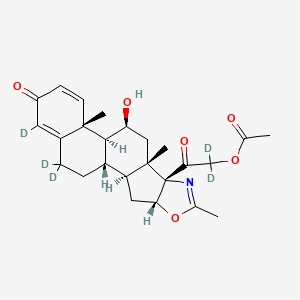

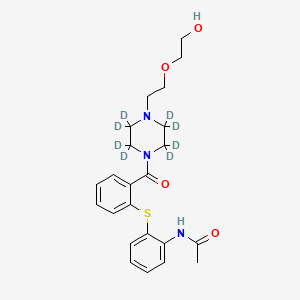
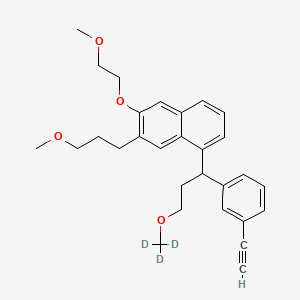
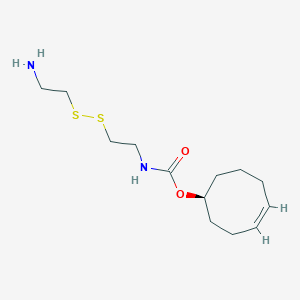



![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)
